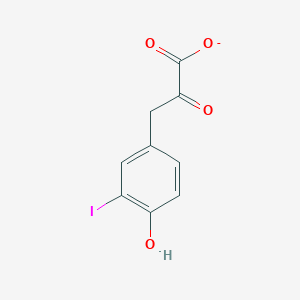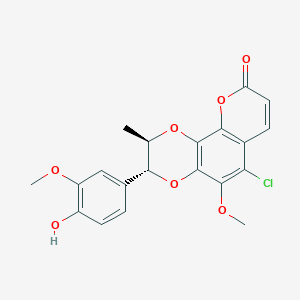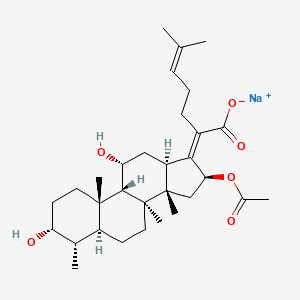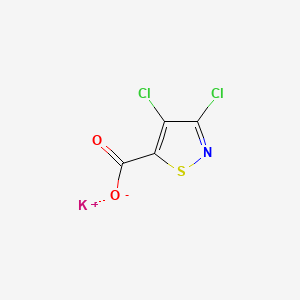
甲磺酸钾
描述
Potassium methanesulfonate, also known as methanesulfonic acid potassium salt, is an organosulfur compound with the chemical formula CH₃KO₃S. It is a white crystalline solid that is highly soluble in water. This compound is widely used in various chemical processes due to its stability and reactivity.
科学研究应用
Potassium methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a cocatalyst in organic synthesis, particularly in C-H arylation reactions.
Biology: Employed in studies involving enzyme catalysis and protein modification.
Medicine: Investigated for its potential use in drug synthesis and as a reagent in pharmaceutical research.
Industry: Utilized in electroplating, as a catalyst in polymerization reactions, and in the production of surfactants.
作用机制
Target of Action
Potassium methanesulfonate, also known as methanesulfonic acid potassium salt, is a compound with antimicrobial properties . It is primarily used as a cocatalyst in ruthenium-catalyzed C-H arylation of heteroarylbenzenes . The primary targets of potassium methanesulfonate are the heteroarylbenzenes involved in the arylation process .
Mode of Action
The mode of action of potassium methanesulfonate involves its interaction with its targets, the heteroarylbenzenes. As a cocatalyst, it facilitates the arylation process . The methanesulfonate esters of dihydric and polyhydric alcohols are biological alkylating agents since their alkyl-oxygen bonds undergo fission and react within the intracellular milieu .
Biochemical Pathways
The biochemical pathways affected by potassium methanesulfonate are primarily related to the arylation of heteroarylbenzenes . High-affinity potassium transporters (HKTs) are crucial in facilitating potassium uptake by plants. Many types of HKTs confer salt tolerance to plants through regulating K+ and Na+ homeostasis under salinity stress .
Pharmacokinetics
It is known that due to its large molecular weight and its cationic properties at physiological ph, it passes through physiological membranes poorly and is mainly distributed within the extracellular space .
Result of Action
The result of potassium methanesulfonate’s action is the successful arylation of heteroarylbenzenes . This process is crucial in various chemical reactions and has significant implications in the field of organic chemistry .
Action Environment
The action environment of potassium methanesulfonate can influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other ions can affect the activity of potassium methanesulfonate . .
生化分析
Biochemical Properties
Potassium methanesulfonate plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes and proteins, facilitating reactions that are essential for cellular function. For instance, potassium methanesulfonate can act as a cocatalyst in ruthenium-catalyzed C-H arylation of heteroarylbenzenes . This interaction enhances the efficiency of the catalytic process, demonstrating its importance in biochemical reactions.
Cellular Effects
Potassium methanesulfonate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and function of certain proteins and enzymes within cells. For example, potassium methanesulfonate’s interaction with specific enzymes can lead to changes in metabolic pathways, impacting cellular energy production and utilization . Additionally, its role in electroplating suggests potential effects on cellular ion transport mechanisms.
Molecular Mechanism
At the molecular level, potassium methanesulfonate exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to stabilize certain enzyme-substrate complexes enhances reaction rates and efficiency . Furthermore, potassium methanesulfonate can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium methanesulfonate can vary over time. The compound is known for its stability, with minimal degradation under standard laboratory conditions . Long-term studies have shown that potassium methanesulfonate maintains its catalytic activity over extended periods, making it a reliable reagent for biochemical experiments. Its effects on cellular function may change over time, depending on the specific experimental conditions and the duration of exposure.
Dosage Effects in Animal Models
The effects of potassium methanesulfonate in animal models vary with different dosages. At low doses, the compound may enhance certain biochemical reactions without causing significant adverse effects. At higher doses, potassium methanesulfonate can exhibit toxic effects, including disruptions in cellular ion balance and metabolic processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
Potassium methanesulfonate is involved in various metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as methanesulfonate monooxygenase, which catalyzes the oxidation of methanesulfonate to formaldehyde and sulfate . This interaction is crucial for the biogeochemical cycling of sulfur, demonstrating the compound’s role in essential metabolic processes.
Transport and Distribution
Within cells and tissues, potassium methanesulfonate is transported and distributed through specific transporters and binding proteins. The compound’s high solubility in water facilitates its movement across cellular membranes, allowing it to reach its target sites of action . Additionally, potassium methanesulfonate’s interaction with ion channels and transporters can influence its localization and accumulation within cells.
Subcellular Localization
Potassium methanesulfonate’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the cytoplasm or organelles, where it exerts its biochemical effects . This localization is essential for its function, as it ensures that potassium methanesulfonate interacts with the appropriate biomolecules and participates in relevant biochemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: Potassium methanesulfonate can be synthesized through the neutralization of methanesulfonic acid with potassium hydroxide. The reaction is straightforward and typically carried out in an aqueous medium:
CH3SO3H+KOH→CH3KO3S+H2O
Industrial Production Methods: In industrial settings, the production of potassium methanesulfonate involves the same neutralization reaction but on a larger scale. The process ensures high purity and yield by controlling the reaction conditions such as temperature, concentration, and pH.
Types of Reactions:
Substitution Reactions: Potassium methanesulfonate can undergo nucleophilic substitution reactions where the methanesulfonate group acts as a leaving group.
Oxidation and Reduction: While the compound itself is stable, it can participate in redox reactions when combined with other reagents.
Catalysis: It is often used as a catalyst in various organic reactions, including C-H arylation.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines and alcohols.
Catalysts: Transition metal catalysts such as ruthenium are frequently used.
Conditions: Reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted methanesulfonates.
Catalytic Products: In C-H arylation, the major products are arylated heteroarylbenzenes.
相似化合物的比较
Lithium Methanesulfonate: Similar in structure but differs in the metal ion, which affects its solubility and reactivity.
Sodium Methanesulfonate: Another similar compound with sodium instead of potassium, used in similar applications but with different solubility profiles.
Methanesulfonic Acid: The parent compound, used widely in organic synthesis and as a catalyst.
Uniqueness: Potassium methanesulfonate is unique due to its specific solubility and reactivity profile, which makes it particularly useful in aqueous reactions and as a catalyst in organic synthesis. Its stability and efficiency as a leaving group also set it apart from other similar compounds.
属性
CAS 编号 |
2386-56-3 |
|---|---|
分子式 |
CH4KO3S |
分子量 |
135.21 g/mol |
IUPAC 名称 |
potassium;methanesulfonate |
InChI |
InChI=1S/CH4O3S.K/c1-5(2,3)4;/h1H3,(H,2,3,4); |
InChI 键 |
MMDSSERULWYGSW-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)[O-].[K+] |
规范 SMILES |
CS(=O)(=O)O.[K] |
Key on ui other cas no. |
2386-56-3 |
Pictograms |
Irritant |
相关CAS编号 |
75-75-2 (Parent) |
同义词 |
arium methanesulfonate BMS-480188 methanesulfonate methanesulfonic acid methanesulfonic acid, ammonia salt methanesulfonic acid, chromium (2+) salt methanesulfonic acid, chromium (3+) salt methanesulfonic acid, cobalt (2+) salt methanesulfonic acid, copper (2+) salt methanesulfonic acid, iron (2+) salt methanesulfonic acid, iron (3+)salt methanesulfonic acid, nickel (2+) salt methanesulfonic acid, potassium salt methanesulfonic acid, silver (1+) salt methanesulfonic acid, sodium salt methylsulfonate potassium mesylate potassium methanesulfonate |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of potassium methanesulfonate?
A1: Potassium methanesulfonate (K(CH3SO3)) crystallizes in the I4/m space group with 12 formula units in its primitive cell []. Unlike the lithium analogue which displays a distorted tetrahedral coordination, potassium methanesulfonate exhibits more complex coordination environments around the potassium ion, including six-, seven-, and ninefold coordination [].
Q2: How does potassium methanesulfonate impact muscle contraction?
A2: Research suggests that potassium methanesulfonate, due to its ionic strength, can influence the contractile force of skinned muscle fibers []. Specifically, higher ionic strength, potentially achieved through increased potassium methanesulfonate concentration, was found to decrease the maximal calcium-activated force (Fmax) in skinned fast-twitch skeletal muscle fibers from rabbits []. This effect is likely due to destabilization of the cross-bridge structure within the muscle fibers and increased electrostatic shielding of actomyosin interactions [].
Q3: What does vibrational spectroscopy reveal about the bonding in potassium methanesulfonate?
A3: Infrared spectroscopy provides insight into the bonding characteristics of potassium methanesulfonate []. Unlike lithium methanesulfonate which exhibits a splitting of the asymmetric S–O stretch mode (indicative of bonding interaction), potassium methanesulfonate does not show this splitting []. This lack of splitting in the potassium salt's spectrum suggests a predominantly ionic interaction between the potassium cation and the methanesulfonate anion [].
Q4: What are the applications of potassium methanesulfonate in analytical chemistry?
A4: Potassium methanesulfonate plays a crucial role in high-performance anion-exchange chromatography (HPAE) for analyzing oligosaccharides []. When paired with potassium hydroxide (KOH) in a dual electrolytic eluent generation system, potassium methanesulfonate enables efficient separation and analysis of oligosaccharides, offering a reliable alternative to conventional sodium acetate/sodium hydroxide eluents [].
Q5: How does potassium methanesulfonate behave in different solvent mixtures?
A5: Studies examining the ionic conductivity of potassium methanesulfonate in a binary solvent mixture of 20 mass % propylene carbonate + ethylene carbonate at 25 °C reveal its behavior as an electrolyte []. By fitting conductance data to the Fuoss conductance-concentration equation, researchers determined parameters such as limiting molar conductance, association constant, and cosphere diameter, shedding light on its properties in non-aqueous environments [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3R,4R)-2,3,5-trihydroxy-4-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanal](/img/structure/B1259998.png)
![(1R,2R,3R,4S,5S,6S,8S,9S,13R,16S,17R)-11-ethyl-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1259999.png)


![Biphenylene-2-carboxylic acid {4-[4-(2,3-dichloro-phenyl)-piperazin-1-yl]-butyl}-amide](/img/structure/B1260003.png)







